N-(cyanomethyl)-2-(naphthalen-2-yloxy)acetamide
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Overview
Description
N-(cyanomethyl)-2-(naphthalen-2-yloxy)acetamide is an organic compound that features a naphthalene ring, a cyanomethyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyanomethyl)-2-(naphthalen-2-yloxy)acetamide typically involves the reaction of 2-naphthol with chloroacetonitrile to form 2-(naphthalen-2-yloxy)acetonitrile. This intermediate is then reacted with an amine to yield the final product, this compound. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. These methods can utilize microreactor systems to ensure precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(cyanomethyl)-2-(naphthalen-2-yloxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalene oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted acetamides .
Scientific Research Applications
N-(cyanomethyl)-2-(naphthalen-2-yloxy)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(cyanomethyl)-2-(naphthalen-2-yloxy)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic processes, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other naphthalene derivatives and acetamides, such as:
- 2-(naphthalen-2-yloxy)acetonitrile
- N-(cyanomethyl)acetamide
- N-(2-naphthyl)acetamide
Uniqueness
N-(cyanomethyl)-2-(naphthalen-2-yloxy)acetamide is unique due to the presence of both a cyanomethyl group and a naphthalene ring, which confer distinct chemical and biological properties. This combination allows for versatile applications and reactivity compared to other similar compounds .
Properties
IUPAC Name |
N-(cyanomethyl)-2-naphthalen-2-yloxyacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c15-7-8-16-14(17)10-18-13-6-5-11-3-1-2-4-12(11)9-13/h1-6,9H,8,10H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZOVPHFISZPZKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(=O)NCC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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